REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[Br-].[O:15]1CCO[CH:16]1[CH2:20][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.COCCOCCN(CCOCCOC)CCOCCOC>ClCCl.C([O-])([O-])=O.[K+].[K+]>[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[CH:20][CH:16]=[O:15])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
[Br-].O1C(OCC1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
3.2 mL
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Type
|
reactant
|
Smiles
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COCCOCCN(CCOCCOC)CCOCCOC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
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20 h
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with dichloromethane (2×25 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
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Details
|
THF (25 mL) and 10% HCl (25 mL) were added
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, 3:1 hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=C1)C=CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |